molecular formula C13H15NO3 B14189276 1-(4-Nitrophenyl)hept-2-en-1-one CAS No. 927652-39-9

1-(4-Nitrophenyl)hept-2-en-1-one

Katalognummer: B14189276
CAS-Nummer: 927652-39-9
Molekulargewicht: 233.26 g/mol
InChI-Schlüssel: XBYKAICKDSIYCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Nitrophenyl)hept-2-en-1-one is an organic compound characterized by a hept-2-en-1-one backbone with a nitrophenyl group attached at the first carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)hept-2-en-1-one can be synthesized through various methods. One common approach involves the aldol condensation reaction between 4-nitrobenzaldehyde and heptan-2-one in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be used to enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Nitrophenyl)hept-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1-(4-Nitrophenyl)hept-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(4-Nitrophenyl)hept-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in proteins and DNA.

Vergleich Mit ähnlichen Verbindungen

    2-Hepten-4-one: Shares a similar hept-2-en-1-one backbone but lacks the nitrophenyl group.

    Prop-2-en-1-amine: Contains a similar enone structure but with an amine group instead of a nitrophenyl group.

Uniqueness: 1-(4-Nitrophenyl)hept-2-en-1-one is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

927652-39-9

Molekularformel

C13H15NO3

Molekulargewicht

233.26 g/mol

IUPAC-Name

1-(4-nitrophenyl)hept-2-en-1-one

InChI

InChI=1S/C13H15NO3/c1-2-3-4-5-6-13(15)11-7-9-12(10-8-11)14(16)17/h5-10H,2-4H2,1H3

InChI-Schlüssel

XBYKAICKDSIYCM-UHFFFAOYSA-N

Kanonische SMILES

CCCCC=CC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.